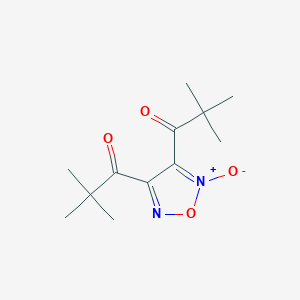

3,4-Bis(pivaloyl)furoxan

Description

Historical Perspectives and Foundational Studies of Furoxans

The history of furoxan chemistry, the common name for 1,2,5-oxadiazole-2-oxide, dates back to the mid-19th century. The first compound of this class, dibromofuroxan (B14151647), was unknowingly synthesized by Kekulé in 1857, predating his famous proposal of the benzene (B151609) structure. rsc.org Kekulé, however, misidentified the substance as dibromonitroacetonitrile. rsc.org The correct structure of the furoxan ring was a subject of considerable debate for many decades. It was first proposed by Wieland in 1903, who later abandoned the idea for an alternative structure. rsc.org The definitive structural elucidation for furoxans was not achieved until the mid-20th century, with the advent of modern spectroscopic techniques like NMR spectroscopy and X-ray crystallography, which confirmed the planar, five-membered ring with an exocyclic N-oxide group. acs.org Despite this long history, the parent, unsubstituted furoxan molecule itself was not synthesized until 1994. acs.org

The Furoxan Heterocycle: Structural Features and Significance in Organic Chemistry

The furoxan ring is a five-membered heterocycle formally known as 1,2,5-oxadiazole-2-oxide. rsc.orgnih.gov It contains an N-oxide moiety, which makes the ring asymmetric when substituents at the 3- and 4-positions are different, leading to the possibility of two regioisomers. rsc.orgnih.gov The ring is a 6π-electron system and is considered aromatic, though its aromatic stabilization energy is relatively low due to the presence of multiple heteroatom-heteroatom bonds. rsc.orgnih.gov

Furoxans are generally stable compounds, often solids at room temperature, which allows for reliable structural analysis via single-crystal X-ray diffraction. nih.gov The ring system is characterized by a planar geometry, a strong exocyclic N-O bond, and a comparatively weak endocyclic N-O bond. acs.org This inherent strain and the presence of the N-oxide group make the furoxan ring a unique and valuable building block in organic chemistry. The chemistry of furoxans is considered relatively underdeveloped compared to other heterocycles, partly due to the labile nature of the ring under certain reaction conditions, which can lead to ring-opening. nih.govresearchgate.netrsc.org

Overview of Bis-Substituted Furoxan Derivatives in Advanced Chemical Research

Symmetrically and asymmetrically 3,4-disubstituted furoxans are a cornerstone of furoxan research, offering a platform for tuning the molecule's properties for various applications. The nature of the two substituents on the furoxan ring profoundly influences its chemical, physical, and biological properties. In the field of energetic materials, for instance, the introduction of nitro, amino, or other nitrogen-rich groups at both the 3- and 4-positions can lead to high-density, high-energy compounds with desirable stability. researchgate.netenergetic-materials.org.cnscispace.com Compounds like 3,4-bis(3-nitrofurazan-4-yl)furoxan (BNFF) and 3,4-bis(4'-aminofurazano-3')furoxan (BAFF) are examples of complex energetic materials built upon a central disubstituted furoxan core. researchgate.netscispace.com

Beyond energetics, bis-substituted furoxans are investigated for their potential in medicinal chemistry and materials science. The furoxan ring can act as a nitric oxide (NO) donor, a property that is modulated by its substituents. wikipedia.orgresearchgate.net Researchers have synthesized hybrids of furoxans with other bioactive molecules, such as piplartine, using a bis-substituted furoxan like 3,4-bis(phenylsulfonyl)-1,2,5-oxadiazole-2-oxide as the NO-releasing scaffold. nih.gov Furthermore, the introduction of specific functional groups can lead to derivatives with liquid crystalline properties or utility as intermediates in the synthesis of other complex heterocycles. acs.orgnih.gov The reactivity of the substituents themselves, as seen in the reactions of 3,4-dicyanofuroxan (B3048591) or 3,4-diacylfuroxans, makes these compounds versatile synthons in organic synthesis. acs.orgontosight.ai

Research Rationale and Scope for 3,4-Bis(pivaloyl)furoxan Investigations

The primary research interest in this compound lies in its role as a thermal precursor to acyl nitrile oxides. acs.org Furoxans substituted with two acyl groups, known as diacylfuroxans, undergo thermal cycloreversion to generate two equivalents of the corresponding acyl nitrile oxide. This process provides an efficient, in-situ method for accessing these highly reactive intermediates, which can then be trapped by various dipolarophiles. acs.org

The synthesis of this compound itself has been reported in the literature, providing a direct route to this specific diacylfuroxan. osi.lv The investigation into its thermolysis is part of a broader effort to understand the chemistry of acyl nitrile oxides, which are valuable reagents in cycloaddition reactions for constructing other heterocyclic systems. acs.org The pivaloyl group (a bulky t-butyl ketone) is of particular interest due to the electronic and steric properties it imparts on the resulting pivaloyl nitrile oxide intermediate. The scope of these investigations involves studying the conditions required for the thermolysis and exploring the subsequent cycloaddition reactions of the generated nitrile oxide with different substrates, such as alkynes and alkenes. acs.org

Compound Data Tables

Table 1: Physical and Chemical Properties of Select Furoxan Compounds This table is generated based on data from multiple sources for illustrative and comparative purposes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₂H₁₈N₂O₄ | 270.28 | Solid | Not specified in results |

| 3,4-Bis(4'-aminofurazano-3')furoxan (BAFF) | C₆H₄N₁₀O₄ | 312.17 | Solid | 168.4 researchgate.net |

| 3,4-Bis(3-nitrofurazan-4-yl)furoxan (BNFF) | C₆N₈O₈ | 352.11 | Solid | Not specified in results |

| 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) | C₁₀H₈N₁₂O₆ | 424.26 | Solid | 60.5 mdpi.comnih.gov |

| Diethyl furoxan-3,4-dicarboxylate | C₈H₁₀N₂O₆ | 246.17 | Liquid | Decomposes >200 osti.gov |

Table 2: Spectroscopic Data for 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF) Data from reference mdpi.com

| Spectroscopy Type | Observed Data |

| ¹H NMR | δ (ppm): 4.02 (t, 4H, CH₂), 4.71 (t, 4H, CH₂) |

| ¹³C NMR | δ (ppm): 49.9 (CH₂), 68.6 (CH₂), 108.6 (C), 143.2 (C), 149.7 (C), 154.5 (C) |

| IR (KBr) | ν (cm⁻¹): 2120 (N₃), 1630, 1580, 1446, 1384, 1284, 1152, 1058, 974, 866, 808 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O4 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-[4-(2,2-dimethylpropanoyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C12H18N2O4/c1-11(2,3)9(15)7-8(14(17)18-13-7)10(16)12(4,5)6/h1-6H3 |

InChI Key |

YSQYWYIWDAJVPA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)C1=NO[N+](=C1C(=O)C(C)(C)C)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of Furoxan Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3,4-Bis(pivaloyl)furoxan, a combination of ¹H, ¹³C, and ¹⁵N NMR techniques would provide a complete picture of its molecular architecture.

Proton (¹H) NMR for Ligand and Aromatic Proton Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the pivaloyl groups. The most prominent signal would be a singlet in the upfield region, typically around 1.2-1.5 ppm. This signal corresponds to the 18 equivalent protons of the two tert-butyl groups. The chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group. The integration of this peak would correspond to 18 protons, confirming the presence of the two pivaloyl substituents. The absence of other signals would indicate the purity of the compound and the lack of other proton-containing functional groups.

Carbon (¹³C) NMR for Backbone and Substituent Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. Based on the structure, four distinct carbon signals are anticipated.

| Assignment | Expected Chemical Shift (ppm) | Justification |

| Carbonyl Carbon (C=O) | 190-200 | The deshielding effect of the carbonyl oxygen places this signal significantly downfield. |

| Furoxan Ring Carbons (C3 & C4) | 140-160 | These carbons are part of a heterocyclic aromatic system and are bonded to electronegative nitrogen and oxygen atoms, resulting in a downfield shift. |

| Quaternary Carbon (C(CH₃)₃) | 40-50 | The quaternary carbon of the tert-butyl group is shielded compared to the carbonyl carbon but appears downfield from the methyl carbons. |

| Methyl Carbons (C(CH₃)₃) | 25-30 | The nine equivalent methyl carbons of each pivaloyl group are in a shielded environment, resulting in an upfield signal. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Nitrogen (¹⁵N) NMR for Heteroatom Insight

¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the furoxan ring. The furoxan ring contains two distinct nitrogen environments: one N-oxide nitrogen and one imine-type nitrogen. These different electronic environments would result in two separate signals in the ¹⁵N NMR spectrum. The chemical shifts of these nitrogens are sensitive to the substituents on the furoxan ring and can provide valuable information about the electronic structure and potential tautomeric equilibria.

Advanced 2D NMR Techniques (e.g., INADEQUATE)

To unambiguously assign the carbon signals and confirm the connectivity of the carbon skeleton, advanced 2D NMR techniques like the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) could be employed. This experiment reveals one-bond carbon-carbon correlations. For this compound, INADEQUATE would show correlations between the carbonyl carbon and the adjacent furoxan ring carbon, as well as between the carbonyl carbon and the quaternary carbon of the pivaloyl group. This would definitively confirm the attachment of the pivaloyl groups to the furoxan ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₂H₁₈N₂O₄), the expected exact mass would be a key confirmation of its identity.

Under electron impact (EI) or electrospray ionization (ESI), the molecule would undergo characteristic fragmentation. A plausible fragmentation pathway would involve the initial loss of a tert-butyl radical ([M-57]⁺), which is a common fragmentation for pivaloyl-containing compounds. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion or cleavage of the furoxan ring. The observation of fragments corresponding to the furoxan core and the pivaloyl side chains would further corroborate the structure.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 266 | [M]⁺ (Molecular Ion) |

| 209 | [M - C(CH₃)₃]⁺ |

| 181 | [M - C(CH₃)₃ - CO]⁺ |

| 125 | [C₄H₉CO]⁺ (Pivaloyl cation) |

| 84 | [Furoxan dicarbonyl]⁺ fragment |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Infrared (IR) Spectroscopy for Diagnostic Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be dominated by the strong absorption band of the carbonyl (C=O) stretching vibration.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (sp³) | 2970-2870 | Strong |

| C=O stretching | 1710-1690 | Strong, Sharp |

| Furoxan ring stretching (C=N, N-O) | 1650-1500 | Medium to Strong |

| C-C bending and rocking | 1480-1370 | Medium |

The presence of a strong band in the specified carbonyl region, along with the characteristic C-H stretches of the tert-butyl groups and absorptions corresponding to the furoxan ring, would provide strong evidence for the proposed structure.

Single Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structures

For instance, the crystallographic analysis of various furoxan derivatives reveals a generally planar five-membered ring, although minor deviations can occur depending on the steric and electronic nature of the substituents at the C3 and C4 positions. The supramolecular assembly in the solid state is often governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces, which dictate the crystal packing and ultimately influence the material's bulk properties.

To illustrate the type of data obtained from SC-XRD studies of related compounds, the following tables present crystallographic information for two different 3,4-disubstituted furoxan derivatives. This information is provided for comparative purposes and to highlight the detailed structural insights that would be expected from an analysis of this compound, should such data become available.

Table 1: Crystallographic Data for 3,4-bis(3-cyanofuroxan-4-yl)furoxan energetic-materials.org.cn

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 19.742(4) |

| b (Å) | 8.851(2) |

| c (Å) | 29.275(7) |

| α (°) | 90 |

| β (°) | Not Reported |

| γ (°) | 90 |

| Volume (ų) | 4951.3(19) |

| Z | 8 |

| Calculated Density (g·cm⁻³) | 1.75 |

This interactive table provides a summary of the unit cell parameters for 3,4-bis(3-cyanofuroxan-4-yl)furoxan. energetic-materials.org.cn

Table 2: Crystallographic Data for 3,4-bis((4-chloro-3,5-dinitro-1H-pyrazol-1-yl)methyl)-furoxan energetic-materials.org.cn

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 10.1817(7) |

| b (Å) | 16.1917(11) |

| c (Å) | 21.7300(16) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3582.4(4) |

| Z | 8 |

| Calculated Density (g·cm⁻³) | 1.836 |

This interactive table summarizes the unit cell parameters for 3,4-bis((4-chloro-3,5-dinitro-1H-pyrazol-1-yl)methyl)-furoxan. energetic-materials.org.cn

The detailed structural parameters derived from SC-XRD, such as those presented above for analogous compounds, are indispensable for establishing structure-property relationships. For this compound, such data would elucidate the precise conformation of the pivaloyl groups relative to the furoxan ring and reveal any intermolecular interactions involving the carbonyl moieties. This would be fundamental for a comprehensive understanding of its chemical and physical behavior.

Reactivity Profiles and Mechanistic Pathways of 3,4 Bis Pivaloyl Furoxan and Furoxan Derivatives

Intrinsic Reactivity Characteristics of Acyl-Substituted Furoxans

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds characterized by an N-oxide group, which renders the ring asymmetric. nih.gov This asymmetry means that for unsymmetrically substituted furoxans, two regioisomers can exist. nih.gov The furoxan ring is considered an electron-deficient aromatic system. rsc.org This inherent electron deficiency is a key determinant of its reactivity.

The presence of acyl substituents, such as the pivaloyl groups in 3,4-bis(pivaloyl)furoxan, further influences the reactivity of the furoxan ring. Acyl groups are electron-withdrawing, which can enhance the electrophilic character of the furoxan ring system. This increased electrophilicity makes acyl-substituted furoxans more susceptible to nucleophilic attack. nih.gov For instance, diacylfuroxans can be synthesized by the reaction of aryl methyl ketones with dilute nitric acid in acetic acid, initiated by a small amount of sodium nitrite (B80452). researchgate.net

The reactivity of the furoxan ring can be modulated by the nature of its substituents. Electron-donating groups can decrease reactivity, while electron-withdrawing groups increase it. nih.gov This principle is crucial in the design of furoxan-based compounds with specific reactivity profiles.

Reactions Involving the Furoxan Ring System and Its Substituents

The furoxan ring and its substituents participate in a variety of chemical transformations, including nucleophilic substitutions, isomerizations, cycloadditions, and reactions that generate reactive intermediates.

The electron-deficient nature of the furoxan ring makes it amenable to aromatic nucleophilic substitution (SNAr) reactions. rsc.org This is a significant method for introducing various substituents onto the furoxan core. Generally, the carbon at the 4-position of the furoxan ring is more electron-deficient than the carbon at the 3-position, making it the preferred site for nucleophilic attack. rsc.org

Leaving groups at the 4-position, such as nitro (NO₂), arylsulfonyl (ArSO₂), and halogens (Cl, Br), are commonly displaced by nucleophiles. rsc.org For example, 3-nitro-4-phenylfuroxan reacts with sodium methoxide, demonstrating the susceptibility of the nitro-substituted position to nucleophilic attack. rsc.org Similarly, 4,6-dichloro-5-nitrobenzofuroxan undergoes selective substitution of the chlorine atom at the C4 position with nitrogen nucleophiles. mdpi.com The condensed furoxan ring in this molecule alters the aromaticity of the carbocyclic frame, enhancing its reactivity towards nucleophiles. mdpi.com

While reactions with oxygen nucleophiles often show high selectivity for the 4-position, stronger nucleophiles like thiolates can be less selective. rsc.org The introduction of nitrogen-based nucleophiles can sometimes be complicated by ring-opening side reactions. rsc.org

Table 1: Examples of Nucleophilic Substitution Reactions on Furoxan Rings

| Furoxan Derivative | Nucleophile | Product(s) | Observations | Reference(s) |

| 3,4-Dinitrofuroxan | Not specified | Not specified | Serves as a substrate for nucleophilic substitution. | rsc.org |

| 3-Nitro-4-phenylfuroxan | Sodium methoxide | Substitution product | Reaction confirms the structure. | rsc.org |

| 4,6-Dichloro-5-nitrobenzofuroxan | Amines | 4-Amino-6-chloro-5-nitrobenzofuroxan derivatives | Selective substitution at C4. | mdpi.com |

| Dichlorofuroxan | Alkoxides | Monoalkoxylated furoxans | Moderate yields. | rsc.org |

| 4-Sulfonylfuroxan | Amines | Aminated furoxan | Via Smiles rearrangement. | rsc.org |

| 2,2′,4,4′-Tetranitrobenzophenone | Morpholine | Displaces the two ortho-nitro groups | rsc.org |

This table provides a summary of various nucleophilic substitution reactions on different furoxan derivatives.

Furoxan structures can undergo isomerization, a process that can be influenced by thermal or photochemical conditions. This isomerization often involves the interconversion of regioisomers. For example, upon heating 4-cyanofuroxan at 110 °C in toluene, a thermal equilibrium is reached with its regioisomer, 3-cyanofuroxan, in a ratio of 35:65. nih.gov

The isomerization can be a significant factor in the synthesis and characterization of furoxans, as some molecules may undergo rapid isomerization, making the differentiation of isomers challenging. nih.gov Photochemical methods have also been employed to induce isomerization. For instance, the photochemical isomerization of fluorofuroxans can be achieved using visible light in the presence of photosensitizers like anthraquinone (B42736) derivatives. researchgate.net This process can be used to convert 4-fluorofuroxan to the more biologically active 3-fluorofuroxan. researchgate.net

The mechanism of furoxan ring isomerization is believed to proceed through an active cis-1,2-dinitrosoethylene intermediate under heating conditions. mdpi.com

Furoxans can participate in cycloaddition reactions, although this area is less explored compared to other heterocyclic systems. More commonly, furoxans are themselves formed from the dimerization of nitrile oxide intermediates, which are generated in situ. nsf.gov Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. nsf.govresearchgate.net

The selectivity of these cycloaddition reactions can be influenced by the reaction conditions and the nature of the substrates. For example, to suppress the competing dimerization of the nitrile oxide to form a furoxan, the nitrile oxide can be generated slowly in the presence of an excess of the dipolarophile. rsc.org

Furan-fused cyclobutanones have been used as C4 synthons in [4+2] and [4+4] cycloaddition reactions to construct diverse heterocyclic structures. nih.govnih.gov While not directly involving the furoxan ring as a reactant, these examples highlight the importance of cycloaddition reactions in heterocyclic chemistry. Benzyne has been shown to react with mdpi.com6-furanophane to yield both 1:1 and 2:1 cycloadducts. rsc.org

A key aspect of furoxan chemistry is its connection to nitrile oxides. Furoxans can be considered dimers of nitrile oxides and, under certain conditions, can revert to these highly reactive intermediates. nsf.gov For example, a dinitromethyl group can eliminate a molecule of nitric acid to form an unstable nitrile oxide, which can then cyclize to form a furoxan ring. researchgate.netrsc.org

The formation of nitrile oxides from non-furoxan precursors is a common strategy for synthesizing furoxans. Methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides, dehydration of primary nitroalkanes, and oxidation of aldoximes. nsf.gov A catalyst-free method involves the reaction of diazocarbonyl compounds with tert-butyl nitrite to generate nitrile oxides, which can then dimerize to form furoxans or undergo cycloaddition reactions. nsf.gov

Table 2: Methods for Generating Nitrile Oxides for Furoxan Synthesis

| Precursor | Reagent/Condition | Intermediate | Product | Reference(s) |

| Diazocarbonyl compounds | tert-Butyl nitrite | Nitrile oxide | Furoxan (dimerization) | nsf.gov |

| Dinitromethyl group | Elimination of nitric acid | Nitrile oxide | Furoxan (cyclization) | researchgate.netrsc.org |

| Hydroximoyl chlorides | Base | Nitrile oxide | Furoxan (dimerization) | nsf.gov |

| Primary nitroalkanes | Dehydrating agent | Nitrile oxide | Furoxan (dimerization) | nsf.gov |

| Aldoximes | Oxidizing agent | Nitrile oxide | Furoxan (dimerization) | nsf.gov |

This table outlines common methods for generating nitrile oxide intermediates, which are precursors to furoxans.

Mechanistic Probes and Elucidation of Reaction Pathways

Understanding the mechanisms of reactions involving furoxans is crucial for controlling their synthesis and reactivity. Various techniques are employed to probe these reaction pathways.

Computational methods, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the course of nucleophilic substitution reactions on furoxan rings. mdpi.com For instance, DFT calculations have confirmed the role of the fused furoxan ring in altering the aromaticity of the carbocyclic frame in 4,6-dichloro-5-nitrobenzofuroxan, thereby influencing its reactivity. mdpi.com

Spectroscopic methods, including ¹H, ¹³C, and ¹⁵N NMR, are used to analyze reaction products and intermediates, providing insights into the reaction mechanism. researchgate.netrsc.org For example, NMR analysis was used to propose a plausible mechanism for the formation of a furoxan ring from a dinitromethyl group, involving the formation of a nitrile oxide intermediate. researchgate.netrsc.org

Kinetic studies can also provide valuable information about reaction mechanisms. By studying the rates of reaction under different conditions, the factors influencing the reaction can be determined. For example, kinetic data has been used to understand the nucleophilic substitution of 4,6-dichloro-5-nitrobenzofuroxan. mdpi.com

The study of reaction byproducts can also offer clues about the reaction pathway. For instance, the formation of chlorofurazans as byproducts in the alkynylation of dichlorofuroxan suggested a mechanism involving a metal-halogen exchange followed by a [3+2] cycloaddition. rsc.org

Investigation of Radical Intermediates in Furoxan Chemistry

The chemistry of furoxans is rich with reactions that proceed through radical intermediates. The labile nature of the furoxan ring under certain conditions facilitates the formation of these highly reactive species. rsc.org

One notable example is the radical addition to the furoxan ring. This type of reaction allows for the formation of new carbon-carbon bonds on the furoxan core. For instance, the reaction of 3-sulfonylfuroxans with carbon radicals generated from C-H bonds has been reported. This process is proposed to occur via the abstraction of a hydrogen atom from a C-H bond by a sulfate (B86663) radical anion (SO₄˙⁻), which is generated from the thermal decomposition of persulfate. The resulting carbon-centered radical then adds to the furoxan ring. rsc.org

Another significant aspect of furoxan radical chemistry is the stability of certain radical intermediates. For example, some intermediates can exist in resonance with a nitroxyl (B88944) radical. rsc.org This resonance stabilization is a key factor in the selectivity observed in certain radical addition reactions. The stability of these nitroxyl radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provides a basis for understanding the persistence of these furoxan-derived radical species. rsc.org

The generation of radical intermediates can be achieved through various methods, including thermal or photochemical homolysis of weak bonds. youtube.com In the context of furoxans, the inherent strain and weak N-O bonds within the ring system can be susceptible to such cleavage, leading to the formation of radical species that can then participate in subsequent reactions.

Recent "build-and-scrap" strategies in furoxan chemistry further highlight the importance of radical intermediates. rsc.org In this approach, functional groups are introduced onto the furoxan ring via radical addition reactions. The furoxan ring is then subsequently cleaved to yield diverse nitrogen-containing functional groups. This methodology demonstrates the synthetic utility of harnessing radical pathways in furoxan chemistry for the construction of complex molecules. rsc.org

Examination of Zwitterionic or Diradical Pathways in Cycloadditions

Cycloaddition reactions involving furoxan derivatives can proceed through different mechanistic pathways, primarily distinguished as either zwitterionic or diradical in nature. The specific pathway is often influenced by the electronic properties of the reactants and the reaction conditions.

In the context of 1,3-dipolar cycloadditions, a class of reactions relevant to furoxan chemistry, the mechanism can be either concerted (synchronous) or stepwise. researchgate.net A stepwise mechanism can involve either a diradical intermediate, formed through homolytic bond formation, or a zwitterionic intermediate, resulting from heterolytic bond formation. researchgate.net

Density Functional Theory (DFT) calculations have been employed to elucidate the mechanisms of such reactions. For example, studies on the cycloaddition of nitrones with nitroalkenes have shown that the reaction can proceed through a stepwise mechanism involving a zwitterionic intermediate, particularly when the reactants have substituents that can stabilize the developing charges. researchgate.net The presence of strong electron-donating or electron-withdrawing groups on the reactants can favor a polar, zwitterionic pathway over a non-polar, diradical one.

The choice between a zwitterionic and a diradical pathway is a central question in many cycloaddition reactions. The molecular electron density theory (MEDT) has been a valuable tool in analyzing these pathways, providing insights into the electronic structure of the transition states and intermediates. researchgate.net

Catalytic Activation and Reaction Pathways (e.g., Gold(I) Catalysis)

Catalysis, particularly with transition metals, offers a powerful means to control the reactivity and selectivity of reactions involving furoxan derivatives. Gold(I) catalysts, known for their carbophilic nature, have emerged as effective catalysts for a variety of organic transformations, including those involving alkynes and other unsaturated systems. researchgate.netyoutube.com

While the direct gold(I)-catalyzed reactions of this compound are not explicitly described in the provided results, the principles of gold catalysis are applicable to understanding potential activation pathways. Gold(I) complexes can activate alkynes by forming a π-complex, rendering the alkyne more susceptible to nucleophilic attack. youtube.com This activation strategy is central to many gold-catalyzed cyclization and addition reactions.

In the broader context of heterocyclic chemistry, gold catalysts have been used to synthesize furans from various precursors. researchgate.net For instance, γ-acyloxyalkynyl ketones can be converted into highly substituted furans using a gold(I) catalyst. The proposed mechanism involves the activation of the alkyne by the gold(I) complex, followed by an intramolecular attack by the acyloxy group. researchgate.net

The application of gold catalysis can also influence the reaction pathway, potentially steering it away from radical mechanisms. Gold catalysis is known to hinder the formation of radical reaction pathways in some oxidation reactions. mdpi.com This suggests that gold catalysts could be used to promote specific, non-radical transformations of furoxan derivatives, potentially leading to higher selectivity and yields of desired products.

Supported gold nanoparticles have also demonstrated high efficacy in catalytic oxidations, for example, in the conversion of furfural (B47365) to furoic acid. mdpi.comnih.gov These catalysts provide a high surface area and active sites for the reaction, facilitating electron transfer and influencing the reaction mechanism. nih.gov The interaction between the gold nanoparticles and the support material can also play a crucial role in the catalytic activity and selectivity. mdpi.com

Given the presence of carbonyl groups in this compound, gold-catalyzed reactions that involve the activation of these functionalities or the furoxan ring itself could lead to novel transformations and the synthesis of new heterocyclic structures. The development of such catalytic systems would be a significant advancement in furoxan chemistry.

Computational Chemistry and Theoretical Modeling of Furoxan Systems

Quantum Chemical Calculations for Energetic and Electronic Properties

High-level quantum chemical calculations are essential for obtaining accurate energetic data, which is crucial for assessing the performance of energetic materials. These methods provide a reliable foundation for understanding the electronic structure and stability of furoxan derivatives.

To achieve high accuracy in thermochemical predictions, sophisticated computational methods are required. The Weizmann-n (Wn) theories are composite ab initio methods designed to approximate the full configuration interaction, complete basis set limit, providing "chemical accuracy" (typically within 1 kJ/mol or ~0.24 kcal/mol) for thermochemical data.

Explicitly correlated versions, W1-F12 and W2-F12, incorporate terms that depend explicitly on the interelectronic distance (r12) into the wavefunction. nih.govresearchgate.net This approach dramatically improves the convergence of the calculations with respect to the basis set size, allowing for results of comparable accuracy to standard Wn methods but with significantly reduced computational cost. nih.govresearchgate.net This makes it feasible to apply these high-level procedures to larger molecules. nih.govresearchgate.net

The Wn-F12 procedures involve several steps to compute the total atomization energy (TAE) of a molecule, from which the heat of formation is derived. These steps include:

Hartree-Fock (HF) energy extrapolation: The HF component is extrapolated to the complete basis set (CBS) limit. researchgate.net

Correlation energy calculation: The valence correlation energy is computed using coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)). In Wn-F12, this is done with explicitly correlated methods (CCSD(T)-F12).

Core-valence and post-CCSD(T) corrections: Higher-order corrections, such as core-valence electron correlation and contributions beyond CCSD(T), are added to refine the energy.

Scalar relativistic and spin-orbit coupling effects: These relativistic corrections are often necessary for high accuracy, especially for molecules containing heavier elements.

These rigorous methods have been successfully applied to determine precise heats of formation for a wide range of molecules, including polyacenes and nucleic acid bases. nih.govresearchgate.net While direct application to complex furoxans like 3,4-Bis(pivaloyl)furoxan is computationally demanding, the principles guide the development and benchmarking of more cost-effective methods like DFT.

The standard enthalpy of formation (HOF, ΔHf°) is a critical parameter that defines the energy content of a compound. For energetic materials, a high positive HOF is desirable as it contributes to a greater energy release upon decomposition. Furoxans are known for their high nitrogen and oxygen content and strained ring structure, which often results in significantly positive HOF values. nih.govsciencemadness.org

Computational methods are frequently used to predict HOF. A common approach is the use of isodesmic reactions. In this method, a hypothetical reaction is constructed where the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of this reaction is calculated quantum mechanically. Since the bond types are balanced, errors in the calculation due to basis set and electron correlation treatment tend to cancel out, leading to more reliable results. The HOF of the target molecule can then be derived if the experimental HOFs of the other molecules in the reaction are known.

For example, the HOF values for a series of energetic compounds combining furoxan and oxa- rsc.orgrsc.orgbicyclic structures were calculated using isodesmic reactions at the B3LYP/6-311+g(d,p) level of theory. nih.gov The results showed high positive HOFs, ranging from 370.7 kJ mol⁻¹ to 1212.7 kJ mol⁻¹, significantly higher than that of RDX (70.3 kJ mol⁻¹). nih.gov

Table 1: Calculated Properties of Furoxan-Based Energetic Compounds

| Compound | Heat of Formation (kJ mol⁻¹) | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Detonation Pressure (GPa) |

|---|---|---|---|---|

| Compound 6 nih.gov | 370.7 | 1.801 | 8489 | 30.7 |

| Compound 7 nih.gov | 425.2 | 1.810 | 8565 | 31.9 |

| RDX (Reference) nih.gov | 70.3 | 1.80 | 8750 | 34.0 |

Data sourced from a study on combined furoxan and oxa- rsc.orgrsc.orgbicyclic structures. nih.gov

Density Functional Theory (DFT) for Mechanistic and Structural Analysis

Density Functional Theory (DFT) offers a balance between accuracy and computational cost, making it the workhorse for studying the structure and reaction mechanisms of medium to large-sized molecules like this compound.

DFT is extensively used to explore reaction mechanisms by locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. rsc.orgresearchgate.net By calculating the energies of these species, a detailed energy profile for a reaction pathway can be constructed.

A notable application is the study of the regioselectivity of radical additions to the furoxan ring. DFT calculations were employed to understand why radical addition occurs selectively at the 3-position of 3-sulfonylfuroxans. rsc.org The calculations revealed that the activation energy for addition to the 3-position was significantly lower (13.3 kcal mol⁻¹) than that for the 4-position (18.6 kcal mol⁻¹). This difference was attributed to the greater thermodynamic stability of the resulting radical intermediate, which is stabilized by resonance with a nitroxyl (B88944) radical. rsc.org

Similarly, DFT calculations (using the B3LYP functional) have been used to elucidate the mechanism of nitric oxide (NO) donation from furoxans induced by thiols. researchgate.net These studies demonstrated a preference for a radical mechanism involving an attack by a sulfanyl (B85325) radical (HS•) on the carbon atom adjacent to the N-oxide group. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energies and spatial distributions of these orbitals provide key insights into the reactivity and stability of a molecule. malayajournal.orgrsc.org

The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org For furoxan systems, FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack.

In the aforementioned study on radical addition to 3-sulfonylfuroxans, FMO analysis helped to rationalize the observed regioselectivity. rsc.org The characteristics of the LUMO of the furoxan derivative indicated that the 3-position was more susceptible to attack by the electron-rich radical.

Table 2: Example of FMO Analysis for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

This table illustrates typical data obtained from FMO analysis, showing the energy levels of frontier orbitals and the resulting energy gap, which indicates chemical stability. malayajournal.org

The Molecular Electrostatic Potential (ESP) map is a valuable tool for predicting and understanding intermolecular interactions. researchgate.netchemrxiv.orgnih.gov It visualizes the charge distribution around a molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.

ESP maps are used to predict how a molecule will interact with other species. mdpi.com Electron-rich regions, such as those around lone-pair-bearing atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, electron-deficient areas are prone to nucleophilic attack. For furoxan derivatives, the ESP map can identify the most reactive sites for various chemical transformations. The negative potential regions near the oxygen atoms of the furoxan ring and the pivaloyl carbonyl groups in this compound would indicate likely sites for interaction with electrophiles or cations. nih.govmdpi.com This analysis is crucial for understanding reaction mechanisms and designing new molecules with desired properties. researchgate.net

In Silico Approaches to Structure-Property Relationships in Furoxan Chemistry

Computational chemistry and theoretical modeling serve as powerful tools for elucidating the intricate relationships between the molecular structure of furoxan derivatives and their chemical and physical properties. While specific computational studies on this compound are not extensively detailed in publicly accessible literature, the principles of its behavior can be inferred from theoretical investigations into structurally analogous 3,4-disubstituted furoxan systems. These in silico methods allow researchers to predict molecular geometry, electronic properties, and reactivity, providing critical insights that guide synthetic efforts and functional applications.

Density Functional Theory (DFT) is a predominant method for investigating furoxan-type structures, offering a balance between computational cost and accuracy. tandfonline.comtandfonline.com Studies on related compounds, such as 3,4-dicyanofuroxan (B3048591) and various energetic furoxan derivatives, have established reliable protocols for modeling this heterocyclic system. finechem-mirea.ru Quantum chemical calculations using methods like B3LYP, MP2, and CCSD(T) with various basis sets (e.g., 6-31G(d,p), cc-pVTZ) are employed to determine equilibrium geometries, vibrational frequencies, and electronic parameters. finechem-mirea.ru For instance, theoretical calculations have successfully established that the 3,4-dicyanofuroxan molecule is planar with C_s symmetry in the gas phase. finechem-mirea.ru

Detailed Research Findings

Research into analogous furoxan systems reveals key structure-property relationships that are applicable to this compound.

Electronic Properties and Reactivity: The electronic nature of the furoxan ring can be modulated by its substituents. researchgate.net The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is a crucial parameter often linked to a compound's reactivity and biological activity. nih.govdocumentsdelivered.com For many furoxans, a lower E_LUMO is associated with increased susceptibility to nucleophilic attack and enhanced biological effects, such as cytotoxicity. nih.govdocumentsdelivered.com The electrostatic potential (ESP) map is another vital tool, highlighting regions of positive and negative charge on the molecular surface, which indicates sites prone to intermolecular interactions. nih.govnih.gov

Structural Parameters: Theoretical calculations provide precise data on bond lengths, bond angles, and dihedral angles. For the furoxan ring, the N-O bond lengths and the C-C bond connecting the substituents are of particular interest as they relate to ring strain and stability. In a study on 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF), an energetic material, molecular dynamics simulations were used to model its thermal decomposition, identifying the fracture of the O-N bond on the furoxan ring as a key initial step. researchgate.net This highlights how computational models can predict stability and decomposition pathways.

Quantitative Structure-Activity Relationships (QSAR): QSAR studies systematically correlate calculated molecular descriptors with observed activity. For furoxans, properties such as E_LUMO, the logarithm of the partition coefficient (LogP), and Mulliken charges on the heterocycle's nitrogen atoms have been successfully correlated with cytotoxicity. nih.govdocumentsdelivered.com Such models can predict the potential activity of new derivatives like this compound before synthesis.

The table below presents typical data obtained from DFT calculations for a generic 3,4-disubstituted furoxan, illustrating the types of parameters that would be determined for this compound to understand its properties.

Table 1: Representative Calculated Properties for a 3,4-Disubstituted Furoxan Analog

| Calculated Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -9.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.0 to -3.5 eV | Indicates susceptibility to nucleophilic attack and electron-accepting ability. nih.gov |

| HOMO-LUMO Gap | 4.0 to 6.5 eV | Correlates with molecular stability and reactivity. nih.gov |

| Dipole Moment | 2.0 to 5.0 D | Influences solubility and intermolecular forces. |

| N-O Bond Length (N-oxide) | 1.20 to 1.25 Å | Reflects the strength and reactivity of the N-oxide bond, crucial for NO-donation. |

| C3-C4 Bond Length | 1.45 to 1.50 Å | Indicates the degree of single/double bond character between the substituted carbons. |

Furthermore, recent research has revealed that diacylfuroxans can function as "masked" nitrile oxides. researchgate.netnih.govacs.org Computational modeling would be essential to explore the energy barriers and reaction pathways for the ring-opening of this compound to form the corresponding highly reactive pivaloyl nitrile oxide intermediates. This reactivity is fundamental to its mechanism of action in certain biological contexts. researchgate.net

The table below outlines the key computational approaches and their specific applications in characterizing furoxan systems.

Table 2: In Silico Methods and Their Applications in Furoxan Chemistry

| Computational Method | Primary Application | Example Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, reaction pathways. tandfonline.comuobaghdad.edu.iq | Predicting stable conformations, calculating HOMO/LUMO energies, modeling ring-opening reactions. |

| Molecular Dynamics (MD) | Simulating molecular motion, conformational analysis, solvent effects. researchgate.netnih.gov | Assessing the flexibility of pivaloyl groups, modeling interactions in a biological medium. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with biological or chemical activity. nih.gov | Predicting properties based on calculated parameters like LogP and electronic descriptors. |

| Molecular Docking | Predicting binding modes and affinities to macromolecular targets. uniupo.it | Modeling how the molecule might interact with protein active sites. |

Advanced Applications of Furoxan Core Structures in Materials and Synthetic Chemistry

Design and Synthesis of Furoxan-Based Energetic Materials

The furoxan skeleton is a well-regarded "energetic group" in the field of high-energy-density materials (HEDMs). Its incorporation into molecular structures can significantly enhance energetic properties due to its high positive heat of formation, high nitrogen and oxygen content, and contribution to increased material density. mdpi.comsciencemadness.org

Strategic Integration of Furoxan into High Energy Density Molecular Architectures

The synthesis of furoxan-based energetic materials is a key area of research. nih.gov A common strategy involves the dimerization of nitrile oxides, which can be generated from various precursors. The synthesis of 3,4-disubstituted furoxans allows for the introduction of various functional groups that can be further modified to create complex energetic molecules. nih.gov In the case of 3,4-Bis(pivaloyl)furoxan, its synthesis has been reported by Tselinskii, I. V., et al. osi.lv While the specific details of its synthesis are not extensively documented in the search results, the pivaloyl groups (tert-butylcarbonyl) represent acyl functionalities that could potentially be starting points for further chemical transformations to build more complex, high-energy architectures. The general approach for creating such materials often involves leveraging key intermediates with functional groups that permit a variety of desired chemical changes. nih.gov

Tailoring Molecular Structure for Desired Energetic Performance

To illustrate how structural modifications can impact energetic performance in furoxan derivatives, the following interactive table presents data for related energetic furoxan compounds.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| 3,4-Bis(3-nitrofuroxan-4-yl)furoxan (BNTFO-I) | 1.983 | 9867 | 45.0 |

| 3,4-Bis(4-nitrofuroxan-3-yl)furoxan (BNTFO-IV) | 1.936 | - | - |

| (E,E)-3,4-bis(oximomethyl)furoxan (DPX1) | - | 8245 (calculated) | 29.0 (calculated) |

| 3,4-bis(3-fluorodinitromethylfuroxan-4-yl) furoxan | - | 9509 | 42.6 |

This table includes data for representative energetic furoxan compounds to illustrate the impact of structural modifications on energetic properties, as specific data for this compound is not available.

Assessment of Detonation Characteristics via Computational Methods

In the absence of experimental data, computational methods are invaluable for predicting the detonation characteristics of new energetic materials. researchgate.net Techniques such as Density Functional Theory (DFT) are commonly employed to calculate key parameters like heat of formation (HOF), density (ρ), detonation velocity (D), and detonation pressure (P). mdpi.com For a molecule like this compound, a computational study would begin with geometry optimization to find the most stable molecular conformation. From this, the solid-state density could be predicted, which is a critical factor in determining detonation performance. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used to calculate a reliable heat of formation. mdpi.com These calculated values can then be used in specialized software to estimate the detonation properties, providing a theoretical assessment of its potential as an energetic material.

Furoxan Scaffolds as Nitric Oxide (NO) Donor Systems in Chemical Biology

Furoxans are a well-established class of nitric oxide (NO) donors, releasing NO under physiological conditions, often mediated by the presence of thiols. mdpi.com This property makes them attractive for the development of therapeutic agents where the controlled release of NO is beneficial.

Molecular Design Principles for Controlled NO Release

The ability of a furoxan derivative to release NO is highly dependent on the nature of the substituents at the 3 and 4 positions of the furoxan ring. Research on various diacylfuroxans has indicated that these compounds can act as "masked" nitrile oxides. semanticscholar.orglookchem.comnih.gov This suggests that this compound could potentially undergo hydrolysis to release a nitrile oxide and pivalic acid. lookchem.com However, another prominent mechanism for NO release from furoxans involves the reaction with thiols, such as glutathione, which is present in biological systems. rsc.org The electronic properties of the substituents influence the susceptibility of the furoxan ring to nucleophilic attack by thiols, thereby modulating the rate of NO release. For this compound, the electron-withdrawing nature of the pivaloyl groups would likely influence the kinetics of this process. The design of furoxan-based NO donors often involves modifying the substituents to achieve a desired rate and duration of NO release for a specific therapeutic application. mdpi.com

Hybrid Approaches with Bioactive Molecules

A promising strategy in drug design is the creation of hybrid molecules that combine a known bioactive compound with a furoxan moiety. nih.govsemanticscholar.orgnih.goveurekaselect.com This approach aims to create a single molecule with dual or synergistic pharmacological activities. The furoxan acts as an NO-releasing component, which can provide vasodilatory, anti-inflammatory, or other NO-mediated effects, while the other part of the molecule targets a specific biological pathway. For example, furoxan moieties have been hybridized with compounds like piplartine, a natural product with cytotoxic activity, to create novel anticancer agents. nih.gov In the context of this compound, while the pivaloyl groups themselves are not known for significant bioactivity, the furoxan core could potentially be functionalized with a bioactive molecule to create a hybrid compound. This would involve chemically modifying or replacing one or both of the pivaloyl groups with a pharmacologically active scaffold, connected via a suitable linker. nih.gov

Furoxans in Modern Organic Synthesis as Versatile Building Blocks

The furoxan (1,2,5-oxadiazole 2-oxide) ring is a unique heterocyclic scaffold that has garnered significant attention in various fields of chemistry. Its structure, featuring an N-oxide moiety, imparts distinct chemical properties that make its derivatives valuable as synthetic intermediates. Among these, symmetrically substituted furoxans like this compound serve as important precursors for generating reactive species and for constructing more elaborate molecular architectures.

Utilization of Furoxan Derivatives as Reactive Intermediates

A key aspect of the chemical reactivity of 3,4-diacylfuroxans, including this compound, is their ability to function as precursors to highly reactive intermediates. acs.orgnih.gov The furoxan ring, while relatively stable under normal conditions, is susceptible to ring-opening upon thermal or chemical induction. nih.gov This process is central to its utility in synthesis.

Specifically, 3,4-diacylfuroxans are considered "masked" or latent sources of two equivalents of nitrile oxides. acs.orgnih.govchemrxiv.org In the case of this compound, cleavage of the O1-C5 and C3-C4 bonds leads to the formation of two molecules of pivaloyl nitrile oxide (also known as trimethylacetyl nitrile oxide). This transformation unlocks the synthetic potential of the highly reactive 1,3-dipolar character of the nitrile oxide functional group.

The generation of this intermediate can be represented as follows:

Scheme 1: Ring-Opening of this compound to Pivaloyl Nitrile Oxide

The thermal or base-induced ring cleavage of this compound yields two equivalents of the reactive intermediate, pivaloyl nitrile oxide.

This ring-opening phenomenon makes this compound a valuable solid precursor for the in-situ generation of pivaloyl nitrile oxide, avoiding the need to handle the potentially unstable isolated nitrile oxide. This nitrile oxide intermediate is a powerful tool for constructing other molecules, particularly through cycloaddition reactions. beilstein-journals.org

Synthesis of Complex Heterocyclic Systems Featuring Furoxan Units

The utility of this compound as a building block extends to the synthesis of a variety of complex heterocyclic structures. This can be achieved either through reactions of the intermediates it generates or by direct transformation of the furoxan ring itself into a new heterocyclic system.

[3+2] Cycloaddition Reactions of In-Situ Generated Nitrile Oxides

The most prominent application of the pivaloyl nitrile oxide generated from this compound is its participation in [3+2] cycloaddition reactions (Huisgen cycloadditions). As a 1,3-dipole, it can react with a wide range of dipolarophiles (molecules containing a double or triple bond) to afford five-membered heterocyclic rings. beilstein-journals.org This provides a modular and efficient route to complex structures where the substituent is derived from the pivaloyl group.

The table below outlines the types of heterocyclic systems that can be synthesized using this methodology.

Table 1: Synthesis of Heterocycles via [3+2] Cycloaddition with Pivaloyl Nitrile Oxide

| Dipolarophile | Reactant Type | Resulting Heterocycle |

| Alkenes (R-CH=CH-R') | Olefins | Isoxazolines |

| Alkynes (R-C≡C-R') | Acetylenes | Isoxazoles |

| 1,3-Diketones | β-Dicarbonyls | Substituted Isoxazoles beilstein-journals.org |

| β-Ketoesters | β-Dicarbonyls | Substituted Isoxazoles beilstein-journals.org |

| Nitriles (R-C≡N) | Cyanides | 1,2,4-Oxadiazoles |

Transformations of the Furoxan Ring

Beyond serving as a source of nitrile oxides, the diacylfuroxan core itself can undergo reactions that transform it into different heterocyclic structures. These reactions often involve nucleophilic attack on the furoxan ring, leading to rearrangement and the formation of a new ring system.

For instance, studies on analogous diacylfuroxans have demonstrated their reactivity with various nucleophiles. The reaction of dibenzoylfuroxan (B1330149) with hydroxylamine (B1172632) results in a ring transformation to produce a 1,2-oxazole derivative. researchgate.net Another documented reaction involves the unexpected transformation of 3,4-diacylfuroxans into 3-acyl-4-acylaminofurazans when treated with activated nitriles. rsc.org These examples highlight the potential of this compound to act as a scaffold for synthesizing other complex heterocycles directly.

Table 2: Direct Transformation of the Diacylfuroxan Core

| Reagent | Resulting Heterocyclic System | Basis of Reactivity |

| Hydroxylamine | 1,2-Oxazole derivative | Ring transformation of the furoxan core researchgate.net |

| Activated Nitriles | 3-Acyl-4-acylaminofurazan | Ring transformation and rearrangement rsc.org |

Future Research Directions and Uncharted Territories in 3,4 Bis Pivaloyl Furoxan Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 3,4-disubstituted furoxans often involves multi-step procedures that may utilize hazardous reagents and generate significant waste. The future of 3,4-Bis(pivaloyl)furoxan synthesis lies in the development of novel, efficient, and environmentally benign methodologies.

Furthermore, the principles of green chemistry should be at the forefront of developing new synthetic protocols. This includes the use of greener solvents, such as 2-MeTHF, and the exploration of catalyst-free or metal-free reaction conditions where possible. researchgate.netresearchgate.net The development of one-pot syntheses from readily available and economical starting materials would also significantly enhance the accessibility of this compound for further research and potential applications. nih.gov

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction time, simplified purification. researchgate.net | Design of novel MCRs incorporating pivaloyl precursors. |

| Post-Ring Introduction (PRI) | Modular approach, allows for late-stage functionalization. researchgate.netmdpi.com | Development of selective pivaloylation methods for the furoxan ring. |

| Green Chemistry Approaches | Reduced environmental impact, increased safety. researchgate.net | Use of benign solvents, catalyst optimization, and energy-efficient conditions. |

| One-Pot Syntheses | Increased efficiency, reduced waste. nih.gov | Design of tandem or cascade reactions starting from simple precursors. |

In-Depth Elucidation of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing new transformations. The furoxan ring itself is known to undergo thermal and photochemical isomerization, proceeding through a transient dinitrosoalkene intermediate. researchgate.net Investigating the influence of the bulky pivaloyl groups on the kinetics and thermodynamics of this isomerization process is a key area for future research.

Moreover, the reactivity of the furoxan ring with nucleophiles is a subject of ongoing investigation. nih.gov The pivaloyl groups, being electron-withdrawing, are expected to influence the electrophilicity of the furoxan ring carbons. Detailed kinetic and mechanistic studies, potentially employing isotopic labeling and advanced spectroscopic techniques, can provide a deeper understanding of these substitution reactions. A plausible mechanism for the formation of furoxans from a dinitromethyl group involves the release of nitric acid to form an unstable nitrile oxide, which then cyclizes. nih.govmdpi.commdpi.commdpi.com Studying the specific pathways for this compound formation will be critical.

Exploration of Furoxan Reactivity in Catalytic Cycles

The exploration of this compound and its derivatives in catalytic cycles represents a largely uncharted and exciting frontier. While the direct catalytic applications of this specific compound have not been extensively reported, its structural features suggest several potential roles.

The two pivaloyl groups, which are essentially diketones, could act as bidentate ligands for transition metals. The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. For instance, complexes of other diketone-containing ligands are known to catalyze reactions such as hydrosilylation. The proximity of the furoxan ring to the metal center could also lead to unique reactivity, potentially influencing the selectivity and efficiency of the catalytic process.

Furthermore, the furoxan ring itself can participate in redox processes, acting as a source of nitric oxide (NO). researchgate.net This property could be harnessed in catalytic cycles where NO plays a role, for example, in certain oxidation or nitration reactions. The ability of diacylfuroxans to act as masked nitrile oxide prodrugs also opens up possibilities for their use in catalytic cycloaddition reactions. nih.gov

Future research should focus on the synthesis and characterization of metal complexes of this compound and the evaluation of their catalytic activity in reactions such as cross-coupling, oxidation, and asymmetric synthesis.

Computational Design and Predictive Modeling for Enhanced Functionality

Computational chemistry offers powerful tools to accelerate the discovery and optimization of functional molecules. Density Functional Theory (DFT) calculations have been successfully employed to study the properties and reactivity of various furoxan derivatives. researchgate.netnih.govmdpi.comrsc.org

For this compound, DFT studies can provide valuable insights into its electronic structure, bond dissociation energies, and reaction pathways. rsc.org This information can be used to predict its stability, reactivity, and potential for various applications. For example, computational modeling can help to understand the regioselectivity of nucleophilic attack on the furoxan ring and to predict the activation energies for different reaction pathways. nih.gov

Predictive modeling can also be used to design new this compound derivatives with enhanced properties. By systematically modifying the substituents, it is possible to tune the electronic and steric properties of the molecule to optimize its performance in a specific application. For example, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of furoxan derivatives with their biological activity or catalytic performance. researchgate.net Physiologically based pharmacokinetic (PBPK) modeling can also be employed to predict the in vivo behavior of new drug candidates based on this scaffold.

Table 2: Potential Applications of Computational Modeling in this compound Research

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and stability. researchgate.netnih.govmdpi.comrsc.org | A deeper understanding of the fundamental chemistry of the molecule. |

| Quantitative Structure-Activity Relationship (QSAR) | Design of derivatives with enhanced biological or catalytic activity. researchgate.net | Rational design of more potent and selective compounds. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Prediction of the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. | Early assessment of the drug-likeness of new derivatives. |

| Molecular Docking | Identification of potential biological targets and prediction of binding affinities. researchgate.net | Guidance for the development of new therapeutic agents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.